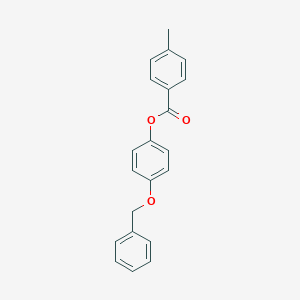![molecular formula C22H25NO3S B281711 4-tert-butyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281711.png)
4-tert-butyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-butyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. The compound is commonly referred to as TDBSF and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of TDBSF is not fully understood. However, studies have suggested that TDBSF may inhibit the activity of certain enzymes, such as histone deacetylases (HDACs), which are involved in the regulation of gene expression. By inhibiting HDAC activity, TDBSF may alter gene expression patterns and lead to the inhibition of cancer cell growth or the reduction of inflammation.
Biochemical and Physiological Effects:
TDBSF has been shown to have various biochemical and physiological effects. In cancer cells, TDBSF has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth. TDBSF has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), in immune cells. Additionally, TDBSF has been shown to enhance the expression of brain-derived neurotrophic factor (BDNF), which is involved in the survival and growth of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using TDBSF in lab experiments is its ability to inhibit cancer cell growth. This makes it a potentially useful compound for studying the mechanisms of cancer cell growth and developing new cancer therapies. Additionally, TDBSF has been shown to have anti-inflammatory properties, making it a useful compound for studying the mechanisms of inflammation and developing new anti-inflammatory therapies. However, one limitation of using TDBSF in lab experiments is its potential toxicity. Studies have shown that high doses of TDBSF can cause toxicity in cells, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of TDBSF. One area of interest is the development of TDBSF-based cancer therapies. Studies have shown that TDBSF can inhibit the growth of various types of cancer cells, making it a potential candidate for the development of new cancer therapies. Another area of interest is the study of TDBSF in neurodegenerative diseases. Studies have shown that TDBSF can enhance the expression of BDNF, which is involved in the survival and growth of neurons. This makes TDBSF a potential candidate for the development of new therapies for neurodegenerative diseases, such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of TDBSF and its potential toxicity.
Méthodes De Synthèse
TDBSF can be synthesized using various methods. One common method is the reaction of 4-tert-butylbenzenesulfonyl chloride with 6,7,8,9-tetrahydrodibenzo[b,d]furan-2-amine. The reaction is typically carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified using column chromatography.
Applications De Recherche Scientifique
TDBSF has been studied for its potential therapeutic properties in various areas of scientific research. One area of interest is cancer research. Studies have shown that TDBSF can inhibit the growth of cancer cells in vitro and in vivo. TDBSF has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's disease. Additionally, TDBSF has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
Formule moléculaire |
C22H25NO3S |
|---|---|
Poids moléculaire |
383.5 g/mol |
Nom IUPAC |
4-tert-butyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C22H25NO3S/c1-22(2,3)15-8-11-17(12-9-15)27(24,25)23-16-10-13-21-19(14-16)18-6-4-5-7-20(18)26-21/h8-14,23H,4-7H2,1-3H3 |
Clé InChI |
SHCCGEWFJLXVTC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C3CCCC4 |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C3CCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-chloro-7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-methylbenzenesulfonamide](/img/structure/B281629.png)
![4-ethyl-N-(4-{[(4-ethylphenyl)sulfonyl]imino}-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281635.png)
![4-ethyl-N-(4-{[(4-ethylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide](/img/structure/B281637.png)




![8-Quinolinyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B281657.png)
![Ethyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B281658.png)
![1-ethyl-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281660.png)
![1-[(4-Ethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B281661.png)


